 
            | REACTION_CXSMILES | [C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl[CH:11]([C:17]([CH3:19])=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[CH3:19][C:17]1[N:9]=[C:1]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[S:8][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] | 
| Name | |
| Quantity | 
                                                                                    2.76 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=NC=C1)(=S)N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC(C(=O)OCC)C(=O)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                was heated for 20 hours                                                                             | 
| Duration | 
                                                                                20 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                under reflux                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the solvent was evaporated                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                To the residue was added saturated sodium hydrogen carbonate solution                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the solution was extracted with ethyl acetate                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The extract was washed with water                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                eluted with hexane-ethyl acetate (2:1)                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC=1N=C(SC1C(=O)OCC)C1=CC=NC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 40.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.3% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |